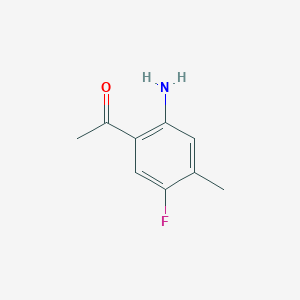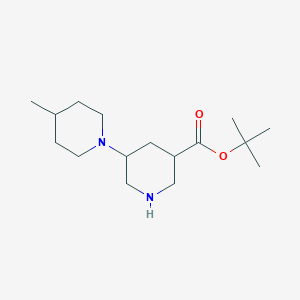
tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a piperidine ring substituted with a 4-methylpiperidin-1-yl group. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
The synthesis of tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: The 4-methyl group can be introduced via alkylation reactions using methylating agents.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled to ensure efficient synthesis.
化学反応の分析
tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or amines to introduce different substituents on the piperidine ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is utilized in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the development of drugs targeting various medical conditions.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate: This compound has a methoxymethyl group instead of a 4-methylpiperidin-1-yl group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound features a phenylamino group in place of the 4-methylpiperidin-1-yl group.
tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate: This compound contains a piperazin-1-ylmethyl group instead of the 4-methylpiperidin-1-yl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C16H30N2O2 |
|---|---|
分子量 |
282.42 g/mol |
IUPAC名 |
tert-butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C16H30N2O2/c1-12-5-7-18(8-6-12)14-9-13(10-17-11-14)15(19)20-16(2,3)4/h12-14,17H,5-11H2,1-4H3 |
InChIキー |
YSCMBBGJKBYAOV-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2CC(CNC2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


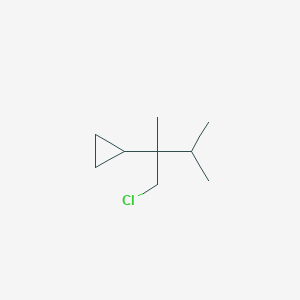

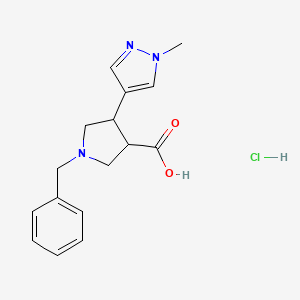

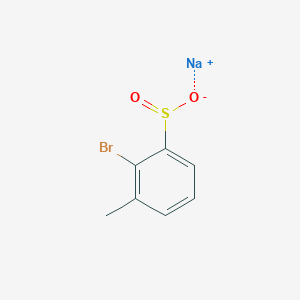
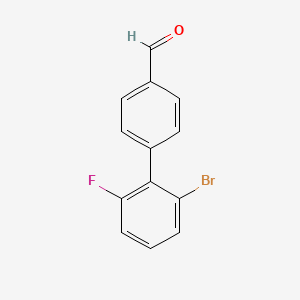
![[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13189335.png)

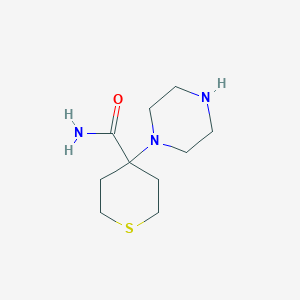
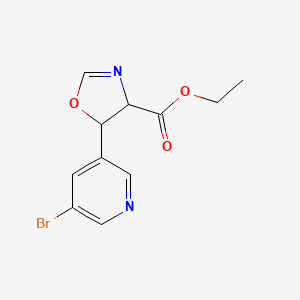
![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
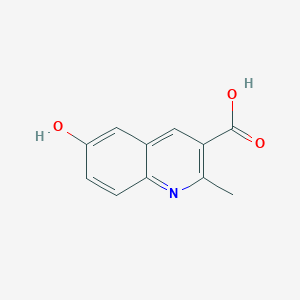
![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
